3-Hydroxy-hexanoyl-L-homoserine lactone, min. 98% (3-OH-C6-L-Hsl)

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of AHLs, including 3-OH-C6-L-Hsl, involves the activator PhzR and acyl-homoserine lactones synthesized by PhzI . Enzymatic synthesis of AHLs using purified substrates for TraI (from Agrobacterium tumefaciens) verified that both SAM and acyl-ACP are substrates for AHL synthesis in vitro .Molecular Structure Analysis

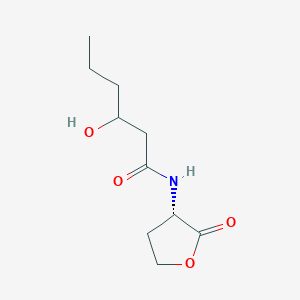

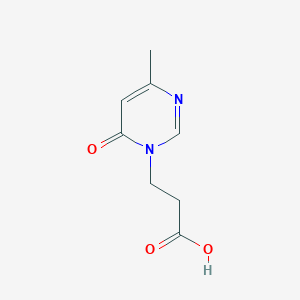

The molecular structure of 3-OH-C6-L-Hsl can be analyzed using liquid chromatography-electrospray ionization-MS-MS (LC/MS-MS) . The structure of this molecule is similar to that of other acyl-homoserine lactones .Chemical Reactions Analysis

The chemical reactions involving 3-OH-C6-L-Hsl are primarily related to its role in quorum sensing . In the context of Pseudomonas chlororaphis, it regulates the phz operon . The wide-spectrum AHL-lactonase Aii20J significantly inhibited oral biofilm formation in different in vitro biofilm models and caused important changes in bacterial composition .Wissenschaftliche Forschungsanwendungen

Quorum Sensing in Bacterial Communication

3-OH-C6-L-Hsl plays a pivotal role in quorum sensing , a process that bacteria use to gauge their population density and coordinate gene expression accordingly . This compound acts as a signaling molecule in various bacterial species, including Pseudomonas chlororaphis , where it regulates the production of phenazine, an antibiotic compound that the bacteria use to outcompete other microorganisms .

Biofilm Formation

This lactone is crucial in the formation of biofilms , which are protective structures created by bacterial communities . Biofilms are significant in both natural environments and clinical settings, as they can protect bacteria from antibiotics and the host immune system, contributing to persistent infections .

Virulence Regulation

The compound is involved in the regulation of virulence factors in pathogenic bacteria. By modulating the expression of genes responsible for virulence, 3-OH-C6-L-Hsl can influence the severity and progression of bacterial infections .

Agricultural Applications

In agriculture, 3-OH-C6-L-Hsl can be used to control the behavior of beneficial bacteria that promote plant growth or protect crops from pathogens. By influencing quorum sensing, scientists can enhance the efficacy of these beneficial bacteria .

Synthetic Biology

In synthetic biology , researchers utilize 3-OH-C6-L-Hsl to engineer bacteria with novel capabilities. For example, bacteria can be designed to produce specific compounds or degrade pollutants only when reaching a certain population density, thanks to the quorum sensing regulated by this lactone .

Anti-Biofilm Therapeutics

Given its role in biofilm formation, 3-OH-C6-L-Hsl is a target for developing new anti-biofilm therapies . Compounds that can disrupt the signaling pathways involving this lactone could potentially prevent biofilm formation and treat chronic bacterial infections .

Wirkmechanismus

Target of Action

The primary target of 3-Hydroxy-hexanoyl-L-homoserine lactone (3-OH-C6-L-Hsl) is the LuxR-type transcriptional regulators found in gram-negative bacteria . These proteins are responsible for regulating gene expression in response to changes in cell-population density, a process known as quorum sensing .

Mode of Action

3-OH-C6-L-Hsl interacts with its target by diffusing freely across the bacterial cell membrane and binding to the LuxR-type proteins . This binding event triggers a conformational change in the protein, enabling it to bind to specific DNA sequences and regulate the transcription of quorum-sensing genes .

Biochemical Pathways

The binding of 3-OH-C6-L-Hsl to LuxR-type proteins affects several biochemical pathways. These include the two-component system , bacterial chemotaxis , and flagellar assembly . The activation of these pathways leads to changes in bacterial behavior, such as increased motility, biofilm formation, and the production of virulence factors .

Pharmacokinetics

Like other n-acyl-homoserine lactones, it is likely to have good bioavailability due to its ability to freely diffuse across cell membranes . Its stability and half-life may vary depending on environmental conditions .

Result of Action

The action of 3-OH-C6-L-Hsl results in the regulation of gene expression in gram-negative bacteria . This can lead to changes in bacterial behavior, such as increased motility, biofilm formation, and the production of virulence factors . These changes can have significant impacts on the bacteria’s ability to cause disease and resist antibiotics .

Action Environment

The action of 3-OH-C6-L-Hsl is influenced by various environmental factors. For instance, its stability and efficacy can be affected by factors such as pH, temperature, and the presence of other microbial species . Furthermore, the concentration of 3-OH-C6-L-Hsl in the environment can influence the extent of quorum sensing, with higher concentrations leading to increased gene regulation .

Zukünftige Richtungen

The future directions in the research of 3-OH-C6-L-Hsl could involve further exploration of its role in quorum sensing and its potential applications. For instance, inhibitory strategies against these signals could be developed for the prevention and treatment of oral diseases . More research is needed to associate specific AHLs with oral pathologies and to identify the key actors in AHL-mediated QS processes in dental plaque formation .

Eigenschaften

IUPAC Name |

3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h7-8,12H,2-6H2,1H3,(H,11,13)/t7?,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCIHGGZGGATGM-MQWKRIRWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)NC1CCOC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CC(=O)N[C@H]1CCOC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50741734 | |

| Record name | 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- | |

CAS RN |

192883-16-2 | |

| Record name | N-(3-Hydroxyhexanoyl)-L-homoserine lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192883-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, 95% (Bz-DL-Arg-OH)](/img/structure/B6331273.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98%](/img/structure/B6331325.png)